N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a triazolopyridazine ring, and a piperidine carboxamide moiety, making it an interesting subject for research and development.
Properties
Molecular Formula |
C20H23ClN6O |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23ClN6O/c1-13(2)19-24-23-17-6-7-18(25-27(17)19)26-10-8-14(9-11-26)20(28)22-16-5-3-4-15(21)12-16/h3-7,12-14H,8-11H2,1-2H3,(H,22,28) |
InChI Key |
RJLARKKJEVKIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the chlorophenyl ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of specific proteins or enzymes.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with biological targets relevant to disease.
Industry: It may find applications in the development of new chemical processes or materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. The exact pathways and targets involved would depend on the specific context of its use, such as its role in a biochemical assay or therapeutic application.
Comparison with Similar Compounds
Similar Compounds
Butanamide, N-(4-chlorophenyl)-3-oxo-: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.
Acetoacetanilide, 4’-chloro-: Another compound with a chlorophenyl group, used in different chemical contexts.
Uniqueness
N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is unique due to its combination of a triazolopyridazine ring and a piperidine carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorophenyl group, a piperidine moiety, and a triazolopyridazine scaffold. The presence of these functional groups contributes to its biological activity by influencing interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:
- Cytotoxicity Studies : In vitro evaluations on 60 cancer cell lines demonstrated that specific derivatives exhibited substantial antiproliferative effects. Notably, compounds 4g and 4a showed mean growth inhibition percentages (GI%) of 55.84% and 29.08%, respectively .
- Mechanism of Action : Compound 4g was found to induce cell cycle arrest in the S phase and significantly enhance apoptosis through increased caspase-9 activity while decreasing levels of phosphorylated PI3K and AKT .
Enzyme Inhibition
The compound has been identified as a dual inhibitor of c-Met and Pim-1 kinases, both of which play critical roles in cancer progression:
- Inhibition Potency : Compound 4g demonstrated IC50 values of 0.163 μM for c-Met and 0.283 μM for Pim-1, indicating potent inhibitory activity against these enzymes .
Additional Biological Activities
Beyond its anticancer properties, the compound may also exhibit other therapeutic effects:
- Antimicrobial and Antiviral Properties : Triazolopyridazine derivatives have been noted for their antimicrobial and antiviral activities, making them candidates for further research in these areas .
Study on Triazolopyridazine Derivatives
A comprehensive study focused on the development of triazolopyridazine derivatives revealed their potential as effective anticancer agents. The research included:
- Synthesis and Evaluation : Various derivatives were synthesized and screened for their anticancer activity against different tumor cell lines. The most promising candidates were further evaluated for their mechanisms of action .
Molecular Docking Studies
Molecular docking studies provided insights into the binding modes of these compounds with their target enzymes. Such studies are crucial for understanding how structural modifications can enhance potency and selectivity against specific targets.
Summary of Biological Activities
| Activity Type | Compound | IC50 (μM) | GI% (%) |
|---|---|---|---|
| c-Met Inhibition | 4g | 0.163 | - |
| Pim-1 Inhibition | 4g | 0.283 | - |
| Cytotoxicity (MCF-7 Cells) | 4g | - | 55.84 |
| Cytotoxicity (MCF-7 Cells) | 4a | - | 29.08 |
Mechanistic Insights
| Mechanism | Observation |
|---|---|
| Cell Cycle Arrest | S phase arrest |
| Apoptosis Induction | Increased caspase-9 activity |
| PI3K/AKT Pathway | Decreased phosphorylated levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
